N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.88. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has demonstrated that quinazolinyl acetamide derivatives possess significant analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, showing that these compounds have promising analgesic and anti-inflammatory activities, with one compound being notably more potent than the reference standard diclofenac sodium. Interestingly, these compounds also exhibited only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activities
Another area of research has focused on the antimicrobial potential of quinazoline derivatives. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with certain compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Structural and Fluorescence Properties
The structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been explored. Research into N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives has shown their ability to form gels with mineral acids and crystalline salts. These compounds have enhanced fluorescence emission at lower wavelengths, indicating their potential for various applications in materials science (Karmakar et al., 2007).
Molecular Docking and Biological Potentials
Quinazolinone analogs have been synthesized and subjected to molecular docking studies to evaluate their antibacterial screening potential. Such studies help in understanding the binding affinity of these compounds with proteins, providing insights into their potential therapeutic applications (Rajasekaran & Rao, 2015).
Anticancer Activities
The synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has been investigated for their in vitro antimicrobial and anticancer activities. Compounds exhibited significant antimicrobial activity and some showed promising anticancer activity, underscoring the therapeutic potential of these molecules (Mehta et al., 2019).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15(29)17-8-5-9-19(12-17)26-22(30)14-28-21-11-10-18(25)13-20(21)23(27-24(28)31)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVLJOKKRJGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.